molecular formula C25H28BrO2P B1588966 (6-Carboxyhexyl)triphenylphosphonium bromide CAS No. 50889-30-0

(6-Carboxyhexyl)triphenylphosphonium bromide

Cat. No.: B1588966
CAS No.: 50889-30-0
M. Wt: 471.4 g/mol
InChI Key: IASRMNRQZIRYHM-UHFFFAOYSA-N
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Description

(6-Carboxyhexyl)triphenylphosphonium bromide is an organic phosphine compound with the molecular formula C25H28BrO2P and a molecular weight of 471.375 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(6-Carboxyhexyl)triphenylphosphonium bromide is synthesized from 6-bromohexanoic acid and triphenylphosphine. The reaction involves refluxing a mixture of 7-bromoheptanoic acid, triphenylphosphine, and acetonitrile for 68 hours . The reaction conditions are crucial to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods are not detailed, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of appropriate solvents and catalysts is essential to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Carboxyhexyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Wittig reaction, this compound can be used to synthesize 8-methyl-6-nonenoic acid .

Scientific Research Applications

Drug Delivery Systems

CTP is particularly noted for its ability to target mitochondria, making it a candidate for delivering therapeutic agents directly to these organelles. This characteristic is vital for treating mitochondrial diseases and cancers where mitochondrial dysfunction plays a key role. Its lipophilic nature allows it to accumulate in mitochondrial membranes, facilitating localized drug action.

Case Study: Mitochondrial Targeting

  • In a study involving doxorubicin (DOX), CTP was used to create mitochondrial-targeted nanocarriers that improved the efficacy of DOX against multidrug-resistant cancer cells. The results demonstrated enhanced uptake of the drug in mitochondria, leading to increased apoptosis in cancer cells compared to non-targeted delivery systems .

Induction of Apoptosis in Cancer Cells

Research indicates that CTP can induce apoptosis by disrupting mitochondrial function. This property has been exploited in various studies aimed at understanding how mitochondrial-targeted compounds can selectively kill cancer cells.

Key Findings:

  • CTP's interaction with mitochondrial membranes affects membrane potential and permeability, leading to metabolic changes that promote apoptosis pathways .
  • Studies have shown that compounds similar to CTP can enhance the radical scavenging activity of modified peptides, which may contribute to their protective effects against oxidative stress in neuronal cells .

Interaction with Biological Membranes

CTP has been extensively studied for its interactions with biological membranes, particularly the mitochondrial membrane. These interactions can influence protein function and enzyme activity within mitochondria.

Research Highlights:

  • The compound has been shown to modulate proteolytic stability and enhance the bioactivity of antioxidant peptides, suggesting potential applications in neuroprotection and anti-inflammatory therapies .
  • Its ability to affect cellular metabolism positions CTP as a valuable tool in metabolic studies related to cancer and other diseases.

Mechanism of Action

The mechanism of action of (6-Carboxyhexyl)triphenylphosphonium bromide involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • (5-Carboxypentyl)triphenylphosphonium bromide
  • (4-Carboxybutyl)triphenylphosphonium bromide
  • (3-Carboxypropyl)triphenylphosphonium bromide
  • Hexyltriphenylphosphonium bromide

Uniqueness

(6-Carboxyhexyl)triphenylphosphonium bromide is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications that other similar compounds may not be able to fulfill .

Biological Activity

(6-Carboxyhexyl)triphenylphosphonium bromide (CTPP) is a phosphonium salt that has garnered attention for its potential biological applications, particularly in targeting mitochondria and enhancing therapeutic efficacy in various biomedical contexts. This article explores the compound's biological activity, including its pharmacokinetics, mechanisms of action, and relevant case studies.

  • Molecular Formula: C25H28BrO2P
  • Molecular Weight: 471.366 g/mol
  • CAS Number: 50889-30-0

The compound features a triphenylphosphonium moiety, which is known for its ability to penetrate mitochondrial membranes due to its lipophilic nature. The carboxyhexyl group enhances solubility and interaction with biological systems.

Pharmacokinetics

CTPP exhibits several notable pharmacokinetic properties:

PropertyValue
Log P (octanol-water) 5.34
Skin Permeation (Log Kp) -4.88 cm/s
BBB Permeant Yes
CYP Inhibition CYP2D6 inhibitor

These properties suggest that CTPP can effectively permeate biological membranes, including the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

Mitochondrial Targeting

CTPP is primarily recognized for its ability to target mitochondria. This property is crucial for therapies aimed at mitochondrial dysfunction, which is implicated in various diseases, including neurodegenerative disorders and cancer. The compound's mechanism involves:

  • Membrane Potential Dependent Accumulation: CTPP accumulates in mitochondria due to the negative membrane potential characteristic of these organelles.
  • Reactive Oxygen Species (ROS) Modulation: It has been shown to influence ROS levels within mitochondria, potentially leading to enhanced apoptosis in cancer cells .

Antimicrobial Activity

Recent studies have indicated that triphenylphosphonium derivatives, including CTPP, possess antimicrobial properties. The mechanism of action appears to involve:

  • Disruption of Bacterial Membranes: CTPP can interact with bacterial membranes, leading to increased permeability and cell death.
  • Potential as Antibiotics: In vitro studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its utility as a novel antimicrobial agent .

Case Studies

  • Mitochondrial Dysfunction in Cancer:
    A study demonstrated that CTPP enhances the efficacy of photodynamic therapy (PDT) by promoting mitochondrial accumulation of therapeutic agents. This led to increased cytotoxicity against tumor cells in vitro and improved outcomes in animal models .
  • Antimicrobial Efficacy:
    Research evaluating the antimicrobial activity of CTPP derivatives found significant inhibition of bacterial growth at low concentrations. The study highlighted the potential for developing new classes of antibiotics based on phosphonium salts .
  • Synergistic Effects with Other Compounds:
    Investigations into the combination of CTPP with other therapeutic agents revealed synergistic effects that enhance overall treatment efficacy against resistant bacterial strains and tumor cells .

Properties

IUPAC Name

6-carboxyhexyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27O2P.BrH/c26-25(27)20-12-1-2-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,1-2,12-13,20-21H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASRMNRQZIRYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452389
Record name Phosphonium, (6-carboxyhexyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50889-30-0
Record name Phosphonium, (6-carboxyhexyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50889-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, (6-carboxyhexyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 63.6 g. of 7-bromoheptanoic acid in 80 g. of triphenylphosphine, and 300 ml. of acetonitrile is refluxed for 68 hours. Then 200 ml. of acetonitrile is removed by distillation. After the remaining solution has cooled to room temperature, 300 ml. of benzene is added with stirring. After adding a seed crystal, the mixture is allowed to stand overnight. The solid which separated is collected by filtration giving 134.1 g. of the product as white prisms, melting point 185°-187°. A portion is recrystallized from methanol-ether affording white prisms, melting point 185°-187°. The infrared spectrum shows absorptions at 2850, 2570, 2480, 1710, 1585, 1485, 1235, 1200, 1185, 1160, 1115, 1000, 755, 725, and 695 cm.-1NMR peaks are observed at 1.2-1.9, 2.1-2.6, 3.3-4.0, and 7.7-8.0 δ.
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Synthesis routes and methods II

Procedure details

A solution of 6-bromohexanoic acid (18 mmol, 3.50 g) and triphenylphosphine (18 mmol, 4.71 g) in acetonitrile (18 mL) was refluxed for 18 h. The reaction mixture was then cooled down, the off-white solid formed filtered. Flash chromatography over silica gel (EtOAc then MeOH) afforded the product as a white solid (1.08 g, 86%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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